![molecular formula C19H18ClNO4S B3011344 8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1009417-12-2](/img/structure/B3011344.png)

8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

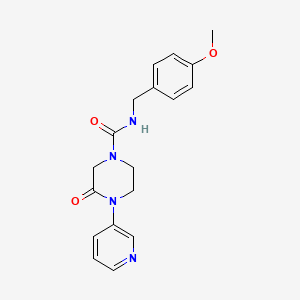

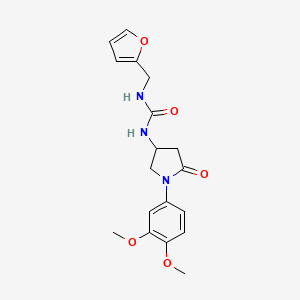

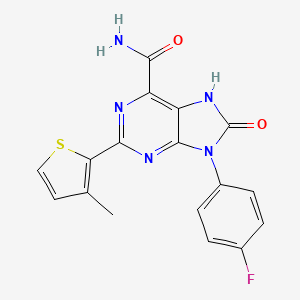

Description

The compound "8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their unique chemical transformations, which can provide insights into the behavior of similar structures. The first paper describes a photochemical transformation of a related compound, methyl 6-chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylate, which results in the formation of β-lactam compounds . The second paper investigates novel fused oxobenzopyrano[6,7-d]oxazoles as photocleavable protecting groups for carboxylic acids, where halomethylated heterocycles are used to synthesize model alanine and β-alanine ester conjugates . These studies provide a foundation for understanding the chemical behavior of chlorinated, methylated, and heterocyclic compounds.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions that can include chlorination, methylation, and the formation of heterocycles. In the first paper, the synthesis of β-lactam compounds is achieved through a unique photoreaction, suggesting that light-induced transformations could be a potential pathway for synthesizing related compounds . The second paper demonstrates the synthesis of oxobenzopyrano[6,7-d]oxazoles by reacting halomethylated heterocycles with amino acid esters, indicating that halogenated intermediates are crucial in the synthesis of such molecules .

Molecular Structure Analysis

The molecular structure of the compound would likely exhibit a complex arrangement due to the presence of multiple functional groups, including a chloro substituent, a tosyl group, and a methanobenzo-fused oxazocin ring. The stereochemistry could be intricate, as seen in the first paper where stereoisomers are formed during the photoreaction . The second paper's focus on oxobenzopyrano[6,7-d]oxazoles suggests that the compound may also exhibit photochemical properties, which could influence its molecular structure under certain conditions .

Chemical Reactions Analysis

Chemical reactions involving the compound would likely be influenced by the presence of the chloro and tosyl groups, which can act as leaving groups or electron-withdrawing substituents, affecting reactivity. The first paper's photochemical transformation indicates that the compound might undergo similar light-triggered reactions, leading to the formation of different products depending on the reaction conditions . The second paper's study on photocleavable protecting groups suggests that the compound could be used in applications where controlled release of functional groups is desired .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of a chloro substituent and a tosyl group suggests that the compound would be relatively polar and could have significant solubility in organic solvents. The compound's stability might be influenced by light, as indicated by the photochemical studies in both papers . The compound's reactivity could also be modulated by the presence of the oxazocin ring, which is a structural feature associated with heterocyclic compounds that often exhibit unique chemical behaviors.

Scientific Research Applications

Synthesis and Transformations

A study by Sedova et al. (2014) discusses the synthesis and intramolecular conversion of a similar compound, 2-methyl-11-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one. This work provides insights into the chemical behavior of related compounds under different solvents, which could be relevant for the compound (Sedova et al., 2014).

Niu and Cheng (2021) developed a method for constructing methanobenzo[1,3]oxazocin compounds. Their research focuses on NHC-catalyzed reactions and radical-initiated cascade cyclizations, which might be applicable to the synthesis of 8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one (Niu & Cheng, 2021).

Pouramiri (2022) describes an eco-friendly synthesis method for methanobenzo[1,3]oxazocine derivatives. This approach, using ionic liquids under solvent-free conditions, might offer a greener synthesis pathway for the compound of interest (Pouramiri, 2022).

Novel Compounds and Transformations

Shutalev et al. (2010) discuss the transformation of related compounds into novel tricyclic compounds, which could provide a basis for understanding how the compound might be used to synthesize new structures (Shutalev et al., 2010).

Patil et al. (2021) explore the synthesis of methanobenzo[1,3]oxadiazocin compounds using natural acidic mediums. This research may offer insights into alternative, sustainable methods of synthesis for related compounds (Patil et al., 2021).

Vachan et al. (2020) developed a method for synthesizing bridged tetrahydroquinolines and chromanes, which includes the formation of methanobenzo[1,3]oxazocine scaffolds. This could be relevant for developing new derivatives of the compound (Vachan et al., 2020).

Molecular Structure Analysis

- Shiotani and Mitsuhashi (1966) conducted nuclear magnetic resonance spectral studies on diazabenzobicyclo[3.3.1]nonane systems, which might offer insights into the structural analysis of similar compounds (Shiotani & Mitsuhashi, 1966).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-chloro-9-methyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO4S/c1-11-3-6-13(7-4-11)26(23,24)17-15-10-19(2,21-18(17)22)25-16-8-5-12(20)9-14(15)16/h3-9,15,17H,10H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZLTAUZEKKZDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(NC2=O)(OC4=C3C=C(C=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-chloro-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-(3-chloro-4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B3011262.png)

![11-Acetyl-4-(3-chloro-2-methylphenyl)-6-[(2-methylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B3011263.png)

![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B3011269.png)

![N-benzyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3011271.png)

![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-6-ethylpyrimidine](/img/structure/B3011272.png)

![2-{Methyl[2-(piperidin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B3011273.png)

![5-({2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3011279.png)